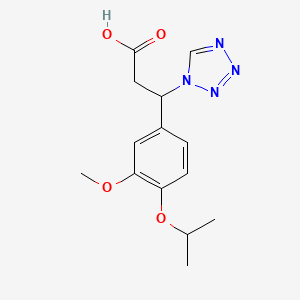

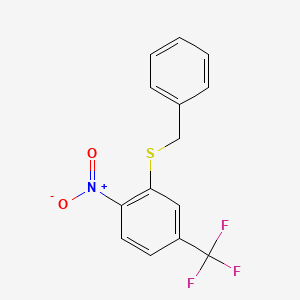

![molecular formula C11H21NO2 B2769614 tert-Butyl 2-[(pentan-3-ylidene)amino]acetate CAS No. 1219086-73-3](/img/structure/B2769614.png)

tert-Butyl 2-[(pentan-3-ylidene)amino]acetate

Overview

Description

“tert-Butyl 2-[(pentan-3-ylidene)amino]acetate” is a chemical compound with the CAS Number: 1219086-73-3 . It has a molecular weight of 199.29 and its IUPAC name is tert-butyl pent-2-en-3-ylglycinate . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H21NO2/c1-6-9(7-2)12-8-10(13)14-11(3,4)5/h6,12H,7-8H2,1-5H3 . This indicates that the compound has a carbon backbone with an amino group and an acetate group attached.Scientific Research Applications

In Medicinal Chemistry and Drug Design

The tert-butyl group, akin to tert-Butyl 2-[(pentan-3-ylidene)amino]acetate, plays a crucial role in medicinal chemistry. Its inclusion in bioactive compounds often modifies properties such as lipophilicity and metabolic stability, impacting the drug discovery process. A study by Westphal et al. (2015) compares the physicochemical properties of drug analogues with tert-butyl and other substituents, highlighting the implications for efficacy and activity in drug design (Westphal et al., 2015).

In Chemical Synthesis and Structural Analysis

The structural versatility of this compound enables its application in the synthesis of complex molecules. For instance, Montalbán et al. (2018) explored its utility in extracting organic compounds involved in kinetic resolution processes, demonstrating its potential in liquid-liquid equilibrium studies for organic synthesis optimization (Montalbán et al., 2018).

In Material Science and Engineering

Compounds like this compound find applications in material science, particularly in the development of new materials with specific properties. Gao et al. (2003) reported on the synthesis and polymerization of novel amino acid-derived acetylene monomers, indicating the potential for creating polymers with unique physical and chemical characteristics (Gao et al., 2003).

In Catalysis and Organic Reactions

The compound's utility extends to catalysis, where its structural components are harnessed to facilitate specific organic reactions. For example, Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the compound's role in enhancing reaction selectivity and efficiency (Imamoto et al., 2012).

In Analytical Chemistry and Bioimaging

Furthermore, this compound contributes to advancements in analytical chemistry and bioimaging. Berrones-Reyes et al. (2019) synthesized selective zinc sensors based on a Schiff base and an amino acid, highlighting the compound's application in developing fluorescent probes for metal ion detection in living cells (Berrones-Reyes et al., 2019).

Properties

IUPAC Name |

tert-butyl 2-(pentan-3-ylideneamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-6-9(7-2)12-8-10(13)14-11(3,4)5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEUYJZOQBHUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NCC(=O)OC(C)(C)C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

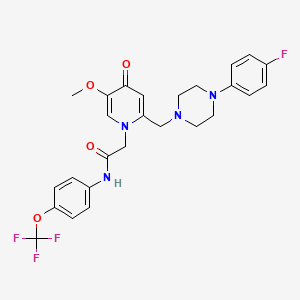

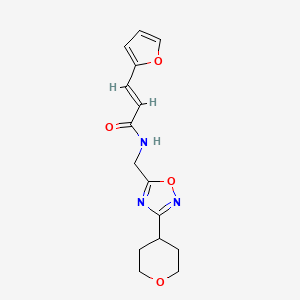

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)

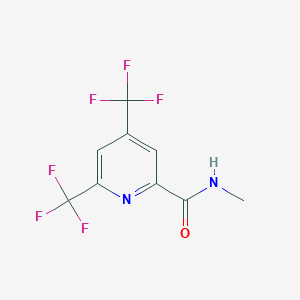

![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)

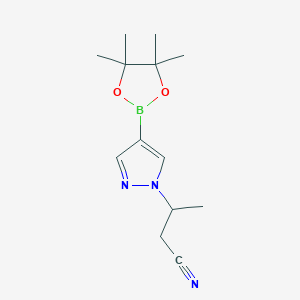

amine hydrochloride](/img/structure/B2769537.png)

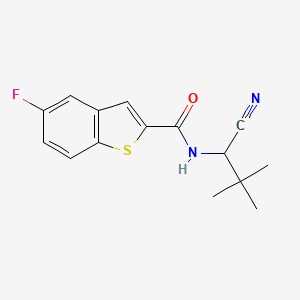

![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)

![4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769545.png)

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)

![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)